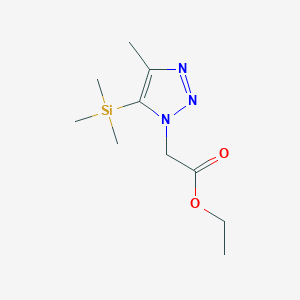
ethyl 2-(4-methyl-5-trimethylsilyltriazol-1-yl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-(4-methyl-5-trimethylsilyltriazol-1-yl)acetate is a chemical compound that belongs to the class of triazole derivatives Triazoles are a group of heterocyclic compounds containing a five-membered ring of two carbon atoms and three nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(4-methyl-5-trimethylsilyltriazol-1-yl)acetate typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cycloaddition reaction between an azide and an alkyne
Introduction of the Trimethylsilyl Group: The trimethylsilyl group can be introduced through a silylation reaction, where a trimethylsilyl chloride reacts with the triazole derivative in the presence of a base such as triethylamine.
Esterification: The final step involves the esterification of the triazole derivative with ethyl acetate in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can ensure consistent product quality.
化学反应分析
Types of Reactions
Ethyl 2-(4-methyl-5-trimethylsilyltriazol-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding triazole oxides.
Reduction: Reduction reactions can convert the triazole ring to dihydrotriazole derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or amines can be used in the presence of a suitable catalyst.
Major Products
Oxidation: Triazole oxides.
Reduction: Dihydrotriazole derivatives.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
科学研究应用
Ethyl 2-(4-methyl-5-trimethylsilyltriazol-1-yl)acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex triazole derivatives.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of ethyl 2-(4-methyl-5-trimethylsilyltriazol-1-yl)acetate involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of biological activity. The trimethylsilyl group can enhance the compound’s lipophilicity, improving its ability to penetrate cell membranes.
相似化合物的比较
Similar Compounds
Ethyl 2-(4-methyl-5-phenyltriazol-1-yl)acetate: Similar structure but with a phenyl group instead of a trimethylsilyl group.
Methyl 2-(4-methyl-5-trimethylsilyltriazol-1-yl)acetate: Similar structure but with a methyl ester group instead of an ethyl ester group.
属性
CAS 编号 |
1190392-86-9 |
|---|---|
分子式 |
C10H19N3O2Si |
分子量 |
241.36 g/mol |
IUPAC 名称 |
ethyl 2-(4-methyl-5-trimethylsilyltriazol-1-yl)acetate |
InChI |
InChI=1S/C10H19N3O2Si/c1-6-15-9(14)7-13-10(16(3,4)5)8(2)11-12-13/h6-7H2,1-5H3 |
InChI 键 |
NUHJKDAHUHHQGQ-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)CN1C(=C(N=N1)C)[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


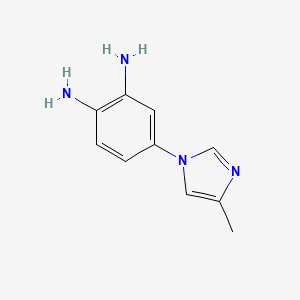
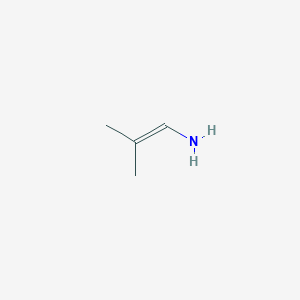
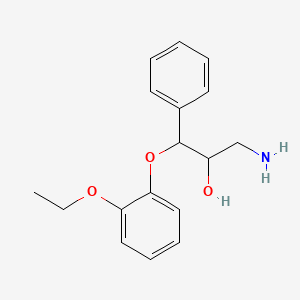
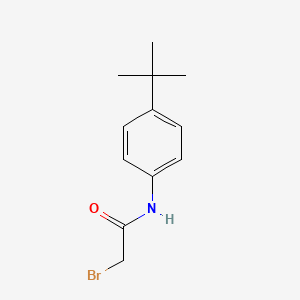
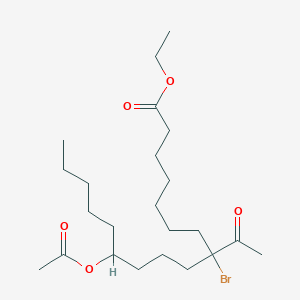
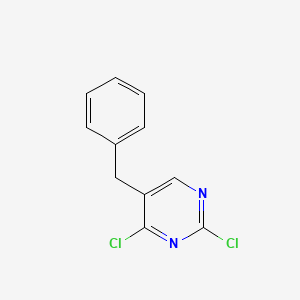
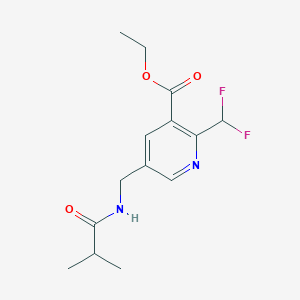
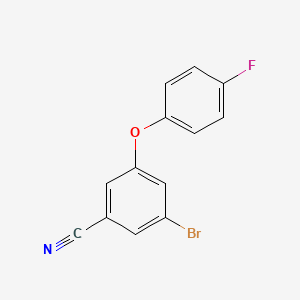
![4-[[(Phenylmethyl)methylamino]methyl]benzenemethanamine](/img/structure/B8514617.png)
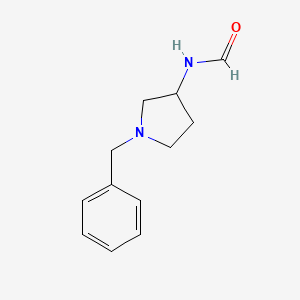
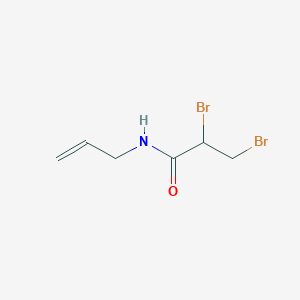
![4-{[tert-Butyl(dimethyl)silyl]oxy}-3-chlorocyclopent-2-en-1-one](/img/structure/B8514640.png)
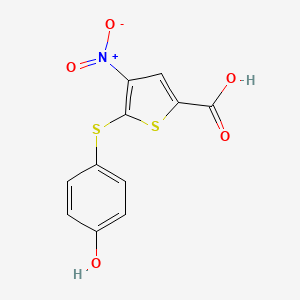
![3-[(4-Methylthiophen-2-yl)methylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B8514661.png)
